Eniclobrate

Description

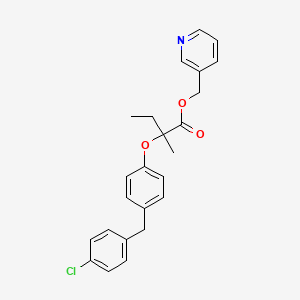

Structure

3D Structure

Properties

CAS No. |

60662-18-2 |

|---|---|

Molecular Formula |

C24H24ClNO3 |

Molecular Weight |

409.9 g/mol |

IUPAC Name |

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |

InChI |

InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3 |

InChI Key |

VKNSAVOURPMBRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Eniclobrate

Elucidation of Eniclobrate's Primary Receptor and Enzyme Interactions

The primary mechanism of action for many lipid-lowering agents similar in function to This compound (B1194295) involves the modulation of nuclear receptors and key enzymes in cholesterol metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation by this compound

While direct studies on the interaction between this compound and Peroxisome Proliferator-Activated Receptors (PPARs) are not widely available, its classification as a lipid-lowering agent and its structural similarity to other fibrates strongly suggest that its primary target is likely PPARα. Fibrates are well-established agonists of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.

Activation of PPARα by fibrates leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This, in turn, reduces the availability of fatty acids for triglyceride synthesis. Furthermore, PPARα activation is known to increase the expression of apolipoprotein A-I and A-II, which are major components of high-density lipoprotein (HDL), and decrease the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase (B570770). This collective action contributes to a reduction in plasma triglycerides and an increase in HDL cholesterol. Given this compound's observed effects on lipid profiles, a similar mechanism of PPARα agonism is highly probable.

Investigations into Other Potential Molecular Targets of this compound

Research in normocholesterolemic rats has provided specific insights into this compound's effects on key enzymes involved in cholesterol metabolism. A study demonstrated that this compound increases the activity of cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. nih.gov This action would promote the catabolism and excretion of cholesterol.

Conversely, the same study found that this compound does not affect the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov This is a distinguishing feature from statins, another major class of lipid-lowering drugs.

Table 1: Effect of this compound on Key Enzymes in Cholesterol Metabolism in Rats

| Enzyme | Effect of this compound |

|---|---|

| Cholesterol 7-alpha-hydroxylase (CYP7A1) | Increased activity |

| HMG-CoA Reductase | No effect on activity |

This compound's Influence on Intracellular Signaling Cascades

The modulation of nuclear receptors like PPARα initiates a cascade of intracellular signaling events that ultimately alter gene expression and cellular metabolism.

Analysis of Gene Expression Profiles Regulated by this compound

Fatty acid transport and oxidation: such as carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase, and fatty acid transport proteins.

Lipoprotein metabolism: including lipoprotein lipase (LPL), and apolipoproteins A-I and A-II.

Simultaneously, it is expected to downregulate the expression of genes that promote hyperlipidemia, such as apolipoprotein C-III. The increased activity of cholesterol 7-alpha-hydroxylase also suggests an upregulation of the CYP7A1 gene.

Effects of this compound on Protein Synthesis and Post-Translational Modifications

Information regarding the specific effects of this compound on protein synthesis and post-translational modifications is not available in the current body of scientific literature. As a modulator of transcription factors, this compound's primary effect is at the level of gene transcription, which would subsequently influence the synthesis of the corresponding proteins. Any effects on post-translational modifications would likely be indirect consequences of the altered metabolic state of the cell resulting from PPARα activation, rather than a direct enzymatic inhibition or activation by this compound itself.

Cellular Responses to this compound Treatment in In Vitro Systems

Detailed studies on the cellular responses to this compound in various in vitro systems have not been widely published. However, based on its known targets, it can be hypothesized that in cultured hepatocytes, this compound treatment would lead to:

Increased fatty acid oxidation.

Decreased triglyceride accumulation.

Increased expression and secretion of apolipoproteins associated with HDL.

Further in vitro studies would be necessary to confirm these cellular effects and to explore potential impacts on other cell types, such as endothelial cells and macrophages, which are also involved in lipid metabolism and atherosclerosis.

Impact of this compound on Cellular Differentiation and Proliferation in Research Models

There is a notable absence of published scientific studies investigating the direct impact of this compound on the processes of cellular differentiation and proliferation in established research models. Consequently, no data is available to construct a detailed analysis or data tables regarding its effects on these fundamental cellular behaviors. The mechanisms by which this compound might influence cell fate decisions or the cell cycle remain unelucidated in the scientific literature.

Preclinical Pharmacological Investigations of Eniclobrate Efficacy

In Vitro Efficacy Studies of Eniclobrate (B1194295)

Functional Assays Demonstrating this compound's Activity in Isolated Cells and Tissues

No publicly available scientific literature could be identified that describes functional assays of this compound in isolated cells or tissues.

Comparative Analysis of this compound's Potency and Selectivity with Reference Compounds

There is no available data from in vitro studies to conduct a comparative analysis of this compound's potency and selectivity with reference compounds.

In Vivo Efficacy Assessment of this compound in Non-Human Animal Models

This compound's Influence on Lipid Metabolism in Animal Models of Dyslipidemia

Preclinical investigations in normocholesterolemic rats have provided some insights into the in vivo effects of this compound on lipid metabolism. A 1983 study compared the effects of this compound with a related compound, Beclobrate. nih.gov

In these studies, this compound was shown to lower both serum and liver cholesterol levels. nih.gov However, it was also observed to increase liver triglyceride levels. nih.gov The compound also led to a reduction in the percentage of esterified cholesterol in the serum. nih.gov

A notable finding from this research was the differential effect of this compound and Beclobrate on key enzymes involved in cholesterol metabolism. This compound was found to increase the activity of cholesterol-7α-hydroxylase, an enzyme critical for the conversion of cholesterol into bile acids, but it did not affect the activity of hepatic HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov In contrast, Beclobrate enhanced HMG-CoA reductase activity without affecting cholesterol-7α-hydroxylase. nih.gov Neither of the compounds was found to have an impact on cholesterol absorption. nih.gov

Table 1: Effects of this compound on Lipid Metabolism in Normocholesterolemic Rats

| Parameter | Effect of this compound |

|---|---|

| Serum Cholesterol | Lowered |

| Liver Cholesterol | Lowered |

| Liver Triglycerides | Raised |

| Percentage of Esterified Cholesterol in Serum | Reduced |

| Hepatic HMG-CoA Reductase Activity | No effect |

| Cholesterol-7α-hydroxylase Activity | Increased |

This table is based on data from a 1983 study by Kritchevsky et al. nih.gov

Exploration of this compound's Effects on Glucose Homeostasis in Preclinical Models

No preclinical studies investigating the effects of this compound on glucose homeostasis in animal models could be identified in the available scientific literature.

Investigation of this compound's Anti-inflammatory and Antioxidant Activities in Animal Studies

There is no available scientific literature that reports on the investigation of this compound's anti-inflammatory or antioxidant activities in animal studies.

This compound's Efficacy in Other Relevant Preclinical Disease Models

While preclinical research on this compound has predominantly focused on its lipid-modifying properties, its classification as a fibric acid derivative suggests potential efficacy in other disease models, leveraging the known pleiotropic effects of this drug class. Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. The activation of PPARα by fibrates leads to a cascade of effects that could be beneficial in conditions beyond dyslipidemia, such as atherosclerosis, diabetes, and inflammatory disorders. However, it is critical to note that direct preclinical evidence for this compound in these specific conditions is not available in the public domain. The following sections explore the potential efficacy of this compound based on the established pharmacology of PPARα agonists in relevant preclinical models.

Potential Efficacy in Atherosclerosis Models

Atherosclerosis is a chronic inflammatory disease of the arteries, and its pathogenesis is intricately linked to dyslipidemia. Fibric acid derivatives have demonstrated anti-atherosclerotic effects in various animal models, which are attributed to both their lipid-lowering and anti-inflammatory actions.

Lipid Modification: By reducing triglyceride-rich lipoproteins and increasing high-density lipoprotein (HDL) cholesterol, fibrates can favorably alter the lipid profile, thereby reducing a key driver of atherosclerosis.

Anti-inflammatory Effects: PPARα activation has been shown to inhibit the expression of pro-inflammatory genes in vascular cells, including endothelial cells, smooth muscle cells, and macrophages. This can lead to a reduction in the recruitment of inflammatory cells to the arterial wall and a decrease in the production of inflammatory cytokines, key processes in the formation and progression of atherosclerotic plaques.

Given that this compound effectively lowers cholesterol and is structurally related to other fibrates, it is plausible that it could exert anti-atherosclerotic effects. However, without direct preclinical studies using this compound in animal models of atherosclerosis, this remains a scientifically reasonable but unconfirmed hypothesis.

Potential Efficacy in Diabetes and Insulin (B600854) Resistance Models

The role of PPARα agonists in glucose homeostasis and insulin sensitivity has been a subject of investigation, with several preclinical studies demonstrating beneficial effects.

Improved Insulin Sensitivity: Some PPARα agonists have been shown to improve insulin sensitivity in preclinical models of insulin resistance and type 2 diabetes. oup.com The proposed mechanisms include the reduction of lipid accumulation in non-adipose tissues like the liver and muscle (lipotoxicity), which can impair insulin signaling.

Protection Against Diabetic Complications: Studies with fibrates like fenofibrate (B1672516) have shown protective effects against diabetic microvascular complications, such as diabetic retinopathy, in animal models. diabetesjournals.orgnih.gov These effects are thought to be mediated by the anti-inflammatory and anti-angiogenic properties of PPARα activation. diabetesjournals.orgnih.gov

Considering these findings, this compound could potentially offer therapeutic benefits in the context of diabetes and insulin resistance. Preclinical studies in relevant animal models would be necessary to validate this potential.

Potential Anti-inflammatory Effects

Inflammation is a common underlying factor in a multitude of chronic diseases. The anti-inflammatory properties of PPARα agonists are well-documented in various preclinical models of inflammation.

Inhibition of Inflammatory Pathways: PPARα activation can interfere with major pro-inflammatory signaling pathways, such as NF-κB and AP-1. This leads to a decreased production of inflammatory mediators, including cytokines and adhesion molecules.

Broad Anti-inflammatory Activity: The anti-inflammatory effects of PPARα agonists have been observed in a range of preclinical models, from acute inflammation to chronic inflammatory diseases.

As a member of the fibrate class, this compound is expected to possess anti-inflammatory properties. The extent and therapeutic relevance of these potential effects would need to be determined through specific preclinical investigations.

Summary of Potential Efficacy in Other Preclinical Models

The table below summarizes the potential, though not yet demonstrated, efficacy of this compound in other preclinical disease models, based on the known effects of the fibrate drug class and PPARα agonists.

| Disease Model | Potential Mechanism of Action (based on PPARα agonism) | Direct Evidence for this compound |

| Atherosclerosis | - Improved lipid profile- Reduced vascular inflammation- Inhibition of foam cell formation | Not available |

| Diabetes & Insulin Resistance | - Improved insulin sensitivity- Reduced tissue lipid accumulation- Protection against microvascular complications | Not available |

| Inflammation | - Inhibition of pro-inflammatory signaling pathways (e.g., NF-κB)- Decreased production of inflammatory mediators | Not available |

It is imperative to underscore that the efficacy of this compound in these preclinical disease models is speculative and awaits direct experimental validation. Future research is warranted to explore the potential pleiotropic effects of this compound beyond its established lipid-lowering activity.

Preclinical Pharmacokinetic Profiling of Eniclobrate

Absorption Characteristics of Eniclobrate (B1194295) in Animal Species

Specific studies detailing the absorption characteristics of this compound in any animal species are not available in published scientific literature. Data regarding its bioavailability, the rate and extent of absorption, or potential influences of formulation or route of administration in preclinical models have not been reported.

Distribution Patterns of this compound in Non-Human Tissues and Organs

There is a lack of published research on the distribution patterns of this compound in non-human tissues and organs. Information regarding its propensity to accumulate in specific tissues, its volume of distribution, and its protein binding characteristics in plasma of any animal species has not been documented.

Metabolism of this compound: Identification of Metabolites and Metabolic Pathways in Preclinical Systems

No studies have been published that identify the metabolites of this compound or elucidate its metabolic pathways in any preclinical system, either in vitro or in vivo. The enzymes responsible for its biotransformation and the chemical structures of any resulting metabolites remain unknown.

Excretion Routes of this compound and its Metabolites in Animal Models

The routes of excretion for this compound and any potential metabolites have not been described in the scientific literature. There is no available data from animal models to indicate the primary pathways of elimination, whether through renal or fecal routes, nor is there information on its clearance rate or half-life.

Pharmacokinetic-Pharmacodynamic Correlations of this compound in Preclinical Studies

Due to the absence of both pharmacokinetic and pharmacodynamic data in the public domain, no correlations between the concentration of this compound in the body and its pharmacological effects have been established in preclinical studies. The relationship between dose, exposure, and response for this compound has not been characterized.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Eniclobrate

Methodologies for the Chemical Synthesis of Eniclobrate (B1194295)

The synthesis of this compound and its analogues is rooted in the broader chemistry of diphenylmethane (B89790) and phenoxyisobutyric acid derivatives, a class of compounds known for their effects on lipid metabolism.

Historical and Contemporary Synthetic Approaches for this compound Analogues

The foundational synthesis of this compound was part of a broader research initiative to develop novel diphenylmethane derivatives as agents for lowering cholesterol and triglyceride levels. nih.gov The core synthetic strategy for this class of compounds, including the closely related Beclobrate, involves the construction of the characteristic diphenylmethane framework and its subsequent elaboration with a phenoxy-2-methyl-butanoic acid ester moiety. nih.gov

Historical approaches to analogues of related fibrates, such as Clofibrate (B1669205), often began with the condensation of a substituted phenol (B47542) (like p-chlorophenol) with acetone (B3395972) and chloroform (B151607) to create the corresponding phenoxyisobutyric acid intermediate. orientjchem.org This acid is then esterified with a desired alcohol to yield the final product. orientjchem.org

Contemporary synthetic strategies for creating libraries of analogues often employ more versatile and efficient methods. For instance, the synthesis of certain Clofibrate analogues has been achieved by reacting commercially available 3-oxoalkanoates with sulfuryl chloride (SO2Cl2) to produce 2-chloro-3-oxoalkanoates. nih.govresearchgate.net These intermediates can then undergo nucleophilic displacement with a substituted phenate, followed by reduction and esterification to generate a diverse range of derivatives for screening. nih.govresearchgate.net Such modular approaches are invaluable for exploring the structure-activity relationships within a chemical series.

Design and Synthesis of this compound Analogues and Derivatives for Pharmacological Research

The design of this compound was a direct result of a research program seeking lipid-lowering agents with a better therapeutic index than existing standards. nih.gov The molecular architecture of this compound, (+/-)-2-(4-[(4-chlorophenyl)methyl]phenoxy)-2-methyl-butanacid-3-pyridinylmethylester, suggests a hybrid design incorporating features from other lipid-lowering agents. nih.gov

The synthesis of analogues and derivatives has been central to understanding its mechanism of action and optimizing its biological activity. Research efforts have focused on modifying several key regions of the molecule:

The Diphenylmethane Core: Altering the substitution pattern on the two phenyl rings.

The Ester Group: Replacing the 3-pyridinylmethyl group with other alkyl or aryl substituents to probe the impact on potency and metabolism.

The Phenoxyisobutyric Acid Moiety: Modifying the alkyl chain to investigate the role of the quaternary carbon center.

These systematically designed modifications allow researchers to map the pharmacophoric requirements for potent lipid-lowering activity.

Structure-Activity Relationship (SAR) Studies of this compound and its Structural Variants

SAR studies have been crucial in elucidating the molecular features of this compound that govern its biological effects. These investigations were integral to its selection for further development. nih.gov

Identification of Key Pharmacophoric Elements in this compound

Based on the structure of this compound and its analogues, several key pharmacophoric elements have been identified as critical for its lipid-lowering activity:

Acidic Moiety Mimic: The 2-methyl-2-phenoxy-butanoic acid ester acts as a mimic of an acidic functional group, a common feature in fibrate drugs. The quaternary carbon atom is a key feature.

Central Spacer: The diphenylmethane group serves as a rigid spacer, orienting the two aromatic systems at a specific distance and geometry.

Hydrophobic Aryl Groups: The two phenyl rings, one of which is substituted with a chlorine atom, provide essential hydrophobic interactions with the biological target. The para-chloro substitution is often found to be favorable for activity in this class of compounds.

Impact of Structural Modifications on this compound's Target Affinity and Biological Activity

Systematic modifications of the this compound scaffold have provided insights into the structural requirements for optimal activity. While specific quantitative data from initial studies are embedded within primary literature, the general findings indicate clear SAR trends. nih.gov For example, in studies of related fibrate analogues, even subtle changes can lead to a significant loss of activity. The introduction of a keto or hydroxyl group at the 3-position of the alkanoate chain in a series of Clofibrate analogues resulted in compounds that failed to activate the PPARα receptor, suggesting that the structural integrity of the 2-phenoxy-2-methylpropionate core is crucial. nih.govresearchgate.net

The table below conceptualizes the SAR for diphenylmethane derivatives like this compound, based on established principles for this class of compounds.

| Modification Area | Structural Change | Impact on Biological Activity |

|---|---|---|

| p-Substituent on Phenyl Ring A | Replacement of -Cl with -H, -CH3, or -F | Activity is highly sensitive; -Cl is often optimal for potency. |

| Bridge linking Phenyl Rings | Replacement of -CH2- with -O- or -S- | Modulates the angle and flexibility between rings, significantly affecting affinity. |

| Ester Group (R) | Replacement of 3-pyridinylmethyl with Ethyl, Isopropyl, or Benzyl | Affects pharmacokinetics and potentially target interaction. Activity varies with the size and nature of the ester. |

| Quaternary Carbon Substituents | Replacement of -CH3 and -C2H5 with two -CH3 groups | Generally decreases potency, indicating specific spatial requirements in the binding pocket. |

Stereochemical Investigations and Their Influence on this compound's Preclinical Profile

Stereochemistry plays a critical role in the interaction of drugs with their biological targets. This compound possesses a single chiral center at the C2 position of the butanoic acid moiety. nih.gov Consequently, it can exist as a pair of enantiomers, (S)-Eniclobrate and (R)-Eniclobrate.

The original development and initial clinical evaluations of this compound were conducted using the racemic mixture, denoted as (+/-)-Eniclobrate. nih.gov This was a common practice in drug development during that period. However, it is now well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While specific preclinical studies detailing the differential activity of the individual this compound enantiomers are not widely reported in publicly available abstracts, the existence of a distinct chemical record for (S)-Eniclobrate suggests that separation or stereospecific synthesis has been considered. nih.gov

For many related pharmacologically active compounds, biological activity resides predominantly in one enantiomer. This stereoselectivity arises from the three-dimensional nature of receptor binding sites. It is therefore highly probable that one enantiomer of this compound is more active than the other. A full stereochemical investigation would be essential to determine if a single enantiomer (the eutomer) could offer a better therapeutic profile than the racemic mixture.

Advanced Methodologies in Eniclobrate Research

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Eniclobrate (B1194295) Research

Omics technologies provide a comprehensive, high-throughput approach to studying biological systems by analyzing the entirety of genes (genomics), proteins (proteomics), and metabolites (metabolomics) mdpi.combioduro.com.

Genomics: Genomic studies could investigate how this compound treatment affects gene expression patterns or identify genetic predispositions that influence an individual's response to the compound. Pharmacogenomic approaches, which link genetic variations to drug response, are crucial for personalized medicine nih.govwikipedia.orgarxiv.org.

Proteomics: Proteomic analysis would aim to identify all proteins affected by this compound, revealing its direct and indirect molecular targets, signaling pathways modulated, and potential off-target effects. This could involve quantitative proteomics to measure changes in protein abundance or post-translational modifications drugtargetreview.comnih.govsri.com.

Metabolomics: Metabolomic profiling could elucidate how this compound influences metabolic pathways, identify its metabolic breakdown products, and reveal biomarkers associated with its efficacy or toxicity ncats.ionih.govveedalifesciences.comungm.org.

Advanced Imaging Techniques for Tracking this compound's Distribution and Target Engagement in Preclinical Models

Advanced imaging modalities offer non-invasive methods to visualize the distribution, target engagement, and biological effects of compounds within living organisms, particularly in preclinical models drugtargetreview.comnih.govnih.govnih.govnih.govfrontiersin.orgsouthernscientific.co.ukimperialls.comcibm.chfda.gov.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These techniques utilize radiolabeled tracers to visualize and quantify the concentration of a drug or its target in specific tissues or organs. They are instrumental in assessing pharmacokinetics, biodistribution, and target engagement in vivo wikipedia.orgnih.govnih.govnih.govfrontiersin.orgsouthernscientific.co.ukimperialls.comcibm.chfda.govri-te.pt.

Magnetic Resonance Imaging (MRI): While not always directly used for tracking small molecules without specific contrast agents, MRI can provide high-resolution anatomical context for other imaging modalities and can assess functional changes within tissues.

There is no specific literature found detailing the use of PET, SPECT, or other advanced imaging techniques to track the distribution or target engagement of this compound in preclinical models. Such studies would be beneficial for understanding its in vivo pharmacodynamics and tissue distribution.

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational methods are powerful tools for predicting molecular interactions, designing new compounds, and understanding structure-activity relationships arxiv.orgmdpi.comnih.govnih.govnih.goveuropeanreview.orgbiorxiv.orgplos.orgmdpi.comijpsonline.commdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govlammps.org.

Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (this compound) to its target protein by simulating their interaction within a computational model. It helps identify potential binding sites and modes of action mdpi.comnih.govnih.goveuropeanreview.orgijpsonline.com.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of molecules over time, providing insights into conformational changes, stability of complexes, and the energetic landscape of interactions. This can refine predictions made by docking studies and offer a more comprehensive understanding of molecular mechanisms mdpi.comnih.govlammps.orgebsco.comnih.gov.

In Silico Prediction of Drug-Target Interactions (DTIs): Broader computational approaches aim to predict interactions between drugs and their targets based on chemical structures, protein sequences, and existing interaction networks arxiv.orgnih.govplos.org.

While general methods for in silico prediction of molecular interactions are well-established, specific computational studies detailing the molecular docking or dynamics simulations of this compound with its known or putative biological targets have not been identified in the literature.

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. This allows for the prediction of activity for new derivatives and guides the design of more potent or selective analogs nih.govmdpi.commdpi.comfrontiersin.orgnih.gov.

Existing research has considered the structure-activity relationships (SAR) of this compound and its derivatives in the context of their synthesis and lipid-lowering activity ncats.ionih.gov. However, detailed quantitative structure-activity relationship (QSAR) modeling studies specifically focused on this compound derivatives are not prominently reported in the accessible literature. Such modeling could be instrumental in optimizing this compound's chemical structure for improved therapeutic properties.

Development of Novel Assays for this compound's Biological Characterization

The development of novel, sensitive, and specific biological assays is critical for characterizing the activity, potency, and mechanism of action of drug candidates bioduro.comnih.govveedalifesciences.comnih.govbiopharminternational.combio-rad-antibodies.com. These assays can range from biochemical assays measuring enzyme activity or receptor binding to complex cell-based assays assessing cellular responses, signaling pathways, or target engagement. High-throughput screening (HTS) assays are particularly important for rapidly evaluating large compound libraries.

While the general principles and importance of assay development in drug discovery are well-documented, there is no specific information available on the development of novel assays tailored for the biological characterization of this compound.

Compound List

this compound

Beclobrate

Fenofibrate (B1672516) (mentioned in context of similar compounds/studies)

AMG650 (mentioned in context of SAR studies for similar targets)

Remdesivir (mentioned as a reference drug in computational studies)

Olanzapine (mentioned in pharmacogenomic studies)

Quetiapine (mentioned in pharmacogenomic studies)

Risperidone (mentioned in pharmacogenomic studies)

Ziprasidone (mentioned in pharmacogenomic studies)

Perphenazine (mentioned in pharmacogenomic studies)

SAR439859 (mentioned in imaging studies)

Palbociclib (mentioned in imaging studies)

Apigenin (mentioned in computational studies)

Catechin (mentioned in computational studies)

Galangin (mentioned in computational studies)

Luteolin (mentioned in computational studies)

Naringenin (mentioned in computational studies)

Fusidic acid (mentioned in SAR studies)

Coumarin derivatives (mentioned in SAR studies)

Benzimidazole derivatives (mentioned in SAR studies)

Future Trajectories and Unanswered Questions in Eniclobrate Research

Emerging Research Areas for Eniclobrate's Therapeutic Potential (Preclinical Focus)

Beyond its established role in lipid management, this compound's potential therapeutic applications may extend into other physiological areas, warranting further preclinical investigation. Given that related compounds, such as fibrates, have demonstrated anti-inflammatory effects and are being explored for conditions like osteoarthritis and rheumatoid arthritis researchgate.net, this compound's anti-inflammatory or immunomodulatory properties could represent a significant emerging research area. Preclinical studies could investigate its effects on inflammatory pathways and cellular responses in models of inflammatory diseases. Furthermore, the general trend in drug discovery involves repurposing existing compounds for new indications astrazeneca.com. Therefore, systematic preclinical screening of This compound (B1194295) against a broader spectrum of disease models, including metabolic syndrome components beyond dyslipidemia, or even neurodegenerative or cardiovascular conditions where lipid metabolism plays a role, could uncover novel therapeutic avenues. Research into its impact on various cellular processes and signaling pathways, beyond lipid homeostasis, is crucial for identifying these new therapeutic potentials.

Identification of Novel Molecular Targets for this compound Action

While this compound is understood to interact with peroxisome proliferator-activated receptors (PPARs) medkoo.com, a comprehensive understanding of its complete molecular target profile remains an area for future research. Identifying novel molecular targets could elucidate mechanisms of action beyond PPAR activation, potentially explaining a broader range of its physiological effects or guiding the development of more selective analogs. Advanced techniques such as proteomics, transcriptomics, and metabolomics, integrated through systems biology approaches (detailed in section 7.4), can facilitate the discovery of new protein interactions, signaling pathway modulations, or gene regulatory networks influenced by this compound. Such studies could pinpoint previously unrecognized targets that contribute to its therapeutic or adverse effects, paving the way for more precise therapeutic strategies.

Strategies for Enhancing this compound's Selectivity and Potency through Chemical Modification

Early research into this compound and its analogs included considerations of structure-activity relationships (SAR) medkoo.comnih.govscispace.com. This foundational work suggests that chemical modifications can significantly influence the compound's efficacy and safety profile. Future research can leverage modern medicinal chemistry strategies to systematically enhance this compound's selectivity for specific molecular targets and increase its potency. This involves exploring modifications to its core diphenylmethane (B89790) structure, such as altering substituent groups, introducing stereoisomers, or modifying linker regions, to optimize binding affinity and reduce off-target interactions mdpi.combiomedres.usresearchgate.net. Techniques like combinatorial chemistry and fragment-based drug design can accelerate the generation and screening of diverse analog libraries biomedres.us. The goal would be to develop derivatives with improved pharmacokinetic properties, such as enhanced bioavailability, metabolic stability, and reduced clearance, thereby increasing therapeutic efficacy and potentially minimizing undesirable effects.

Integration of this compound Research with Systems Biology Approaches

The complexity of biological systems and drug-target interactions necessitates integrated approaches like systems biology for a holistic understanding nih.govnih.govresearchgate.net. Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with this compound research can provide a comprehensive view of its molecular footprint and its impact on cellular networks nih.govresearchgate.net. This approach can help identify key pathways affected by this compound, uncover novel targets, and reveal biomarkers predictive of response or toxicity. By constructing dynamic system models, researchers can simulate this compound's effects under various conditions, predict its behavior in complex biological environments, and gain insights into its role in disease pathogenesis nih.govresearchgate.net. Such integration is vital for moving beyond single-target hypotheses and understanding the systemic consequences of this compound's action, thereby guiding the development of more effective and personalized therapeutic strategies.

Gaps in Current Preclinical Understanding of this compound's Pharmacological Profile

Despite its established lipid-lowering effects, significant gaps persist in the comprehensive preclinical understanding of this compound's pharmacological profile. While early studies provided initial insights into its effects on cholesterol and triglyceride levels nih.govncats.io, a detailed, mechanism-based understanding of its full spectrum of actions is lacking. This includes a thorough characterization of all molecular targets, downstream signaling pathways, and potential off-target effects that could contribute to its therapeutic benefits or limitations. The translational success of preclinical findings into clinical applications remains a challenge in drug development, emphasizing the need for robust preclinical models that accurately predict human responses nih.govmdpi.comcrownbio.com. Specifically for this compound, there is a need for more extensive preclinical data on its pharmacodynamics, pharmacokinetics, and potential interactions within complex biological systems. Understanding these gaps is critical for designing future preclinical studies that can reliably predict clinical outcomes and guide the development of this compound or its derivatives.

Compound List:

this compound

Beclobrate

Fibrates

Olezarsen

Plozasiran

Evinacumab

PCSK9 inhibitors

Lipoprotein(a)-targeting therapies

Angiopoietin-like protein 3 inhibitors

Apolipoprotein C-III inhibitors

Ginsenoside Rc

O-substituted tryptanthrin (B1681603) oxime derivatives

Cyclophosphamide

Paclitaxel

Ipilimumab

Pembrolizumab

Nivolumab

Atezolizumab

PD-1 inhibitors

PD-L1 inhibitors

CTLA-4 inhibitors

HSP90 inhibitors

5-FU (5-fluorouracil)

Bezafibrate

Clobuzarit

Halofenate

Metagli dasen

Methylclofenapate

Nicofibrate

Simfibrate

Tazasubrate

Etofilibrate

Etofilline clofibrate (B1669205)

Halofenate

Metaglidase

Methylclofenapate

Nicofibrate

Simfibrate

Tazasubrate

Alirocumab

Polidocanol

Atorvastatin

Atorvastatin calcium trihydrate

Q & A

Q. What is the molecular mechanism by which Eniclobrate modulates cholesterol metabolism, and what experimental methodologies are recommended to validate this mechanism?

this compound lowers serum cholesterol by enhancing cholesterol-7α-hydroxylase (CYP7A1) activity, which promotes bile acid synthesis and reduces hepatic cholesterol. However, it concurrently increases hepatic triglycerides, suggesting a dual lipid-modulating effect . To validate this mechanism, researchers should:

- Conduct in vitro enzyme activity assays using liver microsomes to measure CYP7A1 kinetics.

- Perform gene expression profiling (e.g., qPCR, RNA-seq) to assess transcriptional regulation of lipid metabolism genes.

- Use radiolabeled cholesterol tracers in in vivo models to track cholesterol flux .

Q. What experimental models (in vitro vs. in vivo) are most appropriate for studying this compound’s effects on lipid profiles?

- In vitro models (e.g., HepG2 cells) are suitable for preliminary screening of enzymatic activity and cytotoxicity.

- In vivo models (e.g., hyperlipidemic rodents) are critical for evaluating systemic effects, including paradoxical increases in hepatic triglycerides. Validate findings using lipidomic profiling and histopathological analysis of liver sections .

Q. How should researchers design dose-response studies to assess this compound’s efficacy and safety?

- Use a factorial design with multiple dose levels (e.g., 10–100 mg/kg) and a control group.

- Measure endpoints such as serum cholesterol, liver triglycerides, and biomarkers of hepatotoxicity (e.g., ALT, AST).

- Apply ANOVA with post-hoc tests to identify dose-dependent trends and toxic thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual effects on cholesterol reduction vs. hepatic triglyceride accumulation?

The compound’s paradoxical effects stem from CYP7A1 upregulation (cholesterol catabolism) and potential inhibition of triglyceride export mechanisms. To address this:

Q. What statistical methods are recommended for analyzing conflicting data in this compound studies?

Q. How can researchers optimize experimental protocols to minimize variability in this compound pharmacokinetic studies?

Q. What methodologies are suitable for investigating this compound’s long-term effects on cardiovascular endpoints?

- Design longitudinal cohort studies with endpoints like atherosclerosis progression (e.g., aortic plaque imaging).

- Combine echocardiography with biomarker panels (e.g., LDL, HDL, CRP) to assess cardiac function.

- Use survival analysis (Kaplan-Meier curves) to evaluate mortality risks in preclinical models .

Methodological Frameworks

Q. How can the PICOT framework be applied to structure clinical trials on this compound?

Q. What strategies ensure rigorous data management in this compound research?

- Store raw data (e.g., chromatograms, histology images) in FAIR-compliant repositories.

- Use electronic lab notebooks (ELNs) for real-time data annotation.

- Adopt version control for protocols and datasets to enhance reproducibility .

Q. How should researchers integrate biochemical and computational approaches to study this compound’s off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.